Sulisobenzone is a chemical compound belonging to the class of benzophenones. It finds its primary application in scientific research as a sunscreen ingredient []. Regulatory bodies like the US Food and Drug Administration (FDA) and Health Canada approve its use in concentrations up to 10% for topical sun protection []. Sulisobenzone functions by absorbing ultraviolet (UV) radiation, particularly both UVA and UVB rays, thereby shielding the skin from sun damage [].
Scientific research is investigating the environmental impact of sulisobenzone, particularly its behavior in wastewater treatment processes. Studies indicate that sulisobenzone degrades in biological wastewater treatment systems, forming various transformation products []. This ongoing research is crucial for understanding the potential environmental effects of sulisobenzone released through human use in sunscreens and personal care products [].
Some scientific research suggests a potential for endocrine disruption with sulisobenzone, although the evidence is considered limited []. Endocrine disruption refers to the interference of chemicals with the body's hormonal system. Further research is needed to definitively assess the potential endocrine-disrupting effects of sulisobenzone in humans [].
Sulisobenzone, also known as benzophenone-4, is a chemical compound with the molecular formula . It belongs to the class of compounds known as benzophenones, which are aromatic ketones widely utilized in various applications, particularly as ultraviolet (UV) filters in sunscreens and personal care products. Sulisobenzone effectively absorbs both UVA and UVB radiation, providing protection against skin damage caused by sun exposure. It is recognized for its ability to stabilize and enhance the efficacy of other sunscreen agents, making it a common ingredient in formulations approved by regulatory bodies like the U.S. Food and Drug Administration and Health Canada .
Sulisobenzone is generally considered safe for topical use in sunscreens at approved concentrations (up to 10% in the US) []. However, some studies have raised concerns about potential endocrine disruption and environmental impact [].
Additionally, studies indicate that when exposed to activated sludge in aerobic conditions, sulisobenzone can degrade into multiple transformation products. These degradation pathways highlight its environmental impact and potential biotransformation in ecosystems .
The synthesis of sulisobenzone typically involves several steps that may include:
These steps can vary based on specific methodologies employed in industrial settings .
Sulisobenzone shares similarities with several other UV filters and compounds within the benzophenone class. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Oxybenzone | C14H12O3 | Known for systemic absorption and endocrine disruption risks |
Avobenzone | C20H22O3 | Broad-spectrum UVA filter but unstable without stabilizers |
Octocrylene | C18H24O3 | Provides UVB protection but can degrade under sunlight |
Titanium Dioxide | TiO2 | A mineral-based filter considered safer with fewer side effects |
Uniqueness of Sulisobenzone:
Sulisobenzone is a synthetic organic compound that belongs to the benzophenone family of chemical compounds [1] [7]. The molecular formula of sulisobenzone is C₁₄H₁₂O₆S, with a molecular weight of 308.306 grams per mole [1] [7]. The Chemical Abstracts Service number for this compound is 4065-45-6, which serves as its unique identifier in chemical databases [7] [8] [10].
The International Union of Pure and Applied Chemistry name for sulisobenzone is 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid [1] [10]. Alternative nomenclature includes 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid [7] [8] and 3-benzoyl-4-hydroxy-6-methoxybenzenesulfonic acid [10]. The compound is also known by the common name benzophenone-4 [7] [10].
The canonical Simplified Molecular Input Line Entry System representation of sulisobenzone is COC1=C(C=C(C(=O)C2=CC=CC=C2)C(O)=C1)S(O)(=O)=O [1] [2]. The International Chemical Identifier string is InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) [1] [2] [10]. The corresponding International Chemical Identifier Key is CXVGEDCSTKKODG-UHFFFAOYSA-N [1] [2] [10].
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₆S |
Molecular Weight | 308.306 g/mol |
Chemical Abstracts Service Number | 4065-45-6 |
International Union of Pure and Applied Chemistry Name | 5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid |
Canonical Simplified Molecular Input Line Entry System | COC1=C(C=C(C(=O)C2=CC=CC=C2)C(O)=C1)S(O)(=O)=O |
International Chemical Identifier | InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
International Chemical Identifier Key | CXVGEDCSTKKODG-UHFFFAOYSA-N |
The crystallographic characterization of sulisobenzone reveals important structural features that contribute to its physicochemical properties [5]. X-ray diffraction studies of sulisobenzone intercalated into layered double hydroxides demonstrate a basal spacing of 1.8 to 2.1 nanometers, indicating successful accommodation of the sulisobenzone anion within the interlamellar space [5]. This finding suggests that the molecule adopts a specific orientation that maximizes favorable interactions with the host matrix.
The compound exists as a solid in powder to crystalline form, exhibiting a white to light yellow appearance [8]. While complete crystallographic data for pure sulisobenzone remains limited in the literature, structural analysis of related benzophenone compounds suggests that sulisobenzone likely crystallizes in a monoclinic crystal system [8]. The molecular structure comprises planar benzene rings connected through a ketone group, with the sulfonic acid moiety enhancing the overall hydrophilicity of the compound [5].
Crystallographic Parameter | Value |
---|---|
Crystal System | Monoclinic (estimated) |
Physical State | Solid (powder to crystal) |
Appearance | White to light yellow |
Basal Spacing in Layered Double Hydroxides | 1.8-2.1 nm |
Solubility in Water | >100 mg/mL at 25°C |
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of sulisobenzone [6]. Proton nuclear magnetic resonance spectral data obtained in deuterium oxide reveals distinct chemical shifts that correspond to different proton environments within the molecule [6].
The aromatic protons exhibit characteristic chemical shifts in the range of 6.45 to 7.76 parts per million [6]. Specifically, the H-1 proton appears as a singlet at 6.45 parts per million, while the H-2 proton manifests as a doublet at 6.70 to 6.72 parts per million with a coupling constant of 8 hertz [6]. The methoxy group protons appear as a singlet at 3.90 parts per million [6]. The remaining aromatic protons H-4, H-5, and H-6 appear in the downfield region between 7.48 and 7.76 parts per million, showing characteristic doublet of doublet and multiplet patterns [6].
The hydroxyl proton chemical shift varies depending on solvent conditions and hydrogen bonding interactions [6]. Carbon-13 nuclear magnetic resonance spectroscopy would be expected to show the carbonyl carbon at approximately 195 parts per million, consistent with the benzophenone structural motif.
Proton Assignment | Chemical Shift (ppm) | Multiplicity |
---|---|---|
H-1 (aromatic) | 6.45 | Singlet |
H-2 (aromatic) | 6.70-6.72 | Doublet (J = 8Hz) |
H-3 (methoxy) | 3.90 | Singlet |
H-4 (aromatic) | 7.74-7.76 | Doublet of doublet (J = 8Hz) |
H-5 (aromatic) | 7.64-7.68 | Doublet of doublet (J = 16Hz) |
H-6 (aromatic) | 7.48-7.52 | Multiplet |
Mass spectrometry analysis of sulisobenzone reveals characteristic fragmentation patterns that provide insights into its structural stability and decomposition pathways [2] [3]. Under negative ion electrospray ionization conditions, the molecular ion appears at mass-to-charge ratio 307, corresponding to the deprotonated molecular ion [M-H]⁻ [2].
The primary fragmentation pathway involves cleavage of the carbon-sulfur bond, producing fragments at mass-to-charge ratios 227, 228, and 291 [3]. These fragments result from the loss of the sulfonic acid group and subsequent rearrangements [3]. At higher collision energies, secondary fragmentation occurs, leading to the formation of a dominant fragment at mass-to-charge ratio 211 [3]. Additional minor fragments are observed at mass-to-charge ratios 210 and 182 [3].
The fragmentation behavior is energy-dependent, with excitation at different wavelengths leading to varying fragment intensities [3]. The relative stability of the fragments follows the order: mass-to-charge ratio 182 > 291 > 228 > 227, as determined by higher-energy collision-induced dissociation experiments [3].
Mass-to-Charge Ratio | Fragment Assignment | Relative Intensity | Formation Mechanism |
---|---|---|---|
307 | [M-H]⁻ (molecular ion) | High | Deprotonation |
291 | Fragment after C-S bond fission | Medium | Primary fragmentation |
228 | Fragment after C-S bond fission | Medium | Primary fragmentation |
227 | Fragment after C-S bond fission | Medium | Primary fragmentation |
211 | Secondary fragment | High at higher energies | Secondary fragmentation |
210 | Fragment | Low | Secondary fragmentation |
182 | Fragment | Low (most stable) | Secondary fragmentation |
Sulisobenzone exhibits complex tautomeric equilibria and conformational dynamics that significantly influence its photochemical properties and stability [3] [4] [12]. The compound exists primarily in an enol tautomeric form, which is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl group [4] [12]. This intramolecular interaction creates a pseudocyclic structure that contributes to the molecule's photostability [12].
The enol form represents the thermodynamically favored tautomer due to the stabilizing effect of the intramolecular hydrogen bond [4] [12]. However, a keto tautomer exists in equilibrium with the enol form, with the relative populations being dependent on environmental conditions such as pH and solvent polarity [12]. The enol-to-keto tautomerization process is particularly important in the photochemical behavior of sulisobenzone [3] [12].
Conformational dynamics studies reveal that sulisobenzone undergoes excited-state intramolecular proton transfer upon photoexcitation [3] [4]. This process occurs on an ultrafast timescale of approximately 100 to 700 femtoseconds [4]. Following photoexcitation to the first excited singlet state, the molecule relaxes through excited-state intramolecular proton transfer to form a keto isomer [4]. Subsequently, rotation around the aliphatic carbon-carbon bond allows coupling to the ground state through a conical intersection [4].
The conformational flexibility of sulisobenzone is evidenced by the non-planar arrangement of its benzene rings, with a dihedral angle typically ranging from 25 to 40 degrees [4]. This non-planarity affects the molecule's electronic properties and influences its ability to dissipate absorbed photon energy through non-radiative pathways [4].
Tautomeric/Conformational Feature | Description | Timescale/Significance |
---|---|---|
Enol Form Predominance | Stabilized by intramolecular hydrogen bonding | Thermodynamically favored |
Keto Form Presence | Minor equilibrium component | pH and solvent dependent |
Excited-State Intramolecular Proton Transfer | Proton migration upon photoexcitation | ~100-700 femtoseconds |
Carbon-Carbon Bond Rotation | Conformational change enabling ground state recovery | ~400 femtoseconds |
Benzene Ring Orientation | Non-planar arrangement | 25-40° dihedral angle |
Ground State Recovery | Return to original enol form | ~5-8 picoseconds |
The hydrated form of sulisobenzone, with the molecular formula C₁₄H₁₄O₇S, represents another important structural variant [5]. This hydrated form exhibits enhanced water solubility while maintaining the core benzophenone structure [5]. The additional water molecule in the hydrated form may participate in hydrogen bonding networks that further stabilize certain conformational arrangements [5].
The synthesis of sulisobenzone through conventional sulfonation routes represents the most established industrial approach, utilizing benzophenone-3 (2-hydroxy-4-methoxybenzophenone) as the primary precursor compound [1] [2]. This methodology follows a three-step synthetic pathway that has been optimized over decades of industrial application.
The initial step involves the preparation of benzophenone-3 through Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of aluminum chloride catalyst [1] [3] [4]. The reaction proceeds at temperatures between 80-85°C for 4-6 hours, achieving yields of 85-90%. The process requires careful control of reaction parameters to minimize side product formation and ensure high purity of the benzophenone-3 intermediate [1].
The methylation step follows, converting 2,4-dihydroxybenzophenone to 2-hydroxy-4-methoxybenzophenone using dimethyl sulfate in hexane solution with sodium carbonate as base [1] [4]. This selective methylation reaction occurs at 26-30°C for 2 hours, maintaining the hydroxyl group at the ortho position while methylating the para hydroxyl group.
The core sulfonation reaction utilizes concentrated sulfuric acid (93%) as the sulfonating agent, operating at 110°C for 4-6 hours [1] [2]. This temperature range represents an optimal balance between reaction rate and selectivity, avoiding excessive thermal decomposition while ensuring complete conversion of the benzophenone-3 substrate. The reaction mechanism follows classical electrophilic aromatic substitution, with the sulfuric acid generating sulfur trioxide species that attack the activated aromatic ring [5] [6].
The sulfonation reaction exhibits characteristic thermodynamic parameters, with an enthalpy change of approximately -177 kJ/mol, indicating the highly exothermic nature of the process [7]. This substantial heat release necessitates careful temperature control through efficient cooling systems capable of handling 150-300 kW/m³ heat generation rates.
Following the sulfonation reaction, the crude product undergoes crystallization from aqueous hydrochloric acid solution [1] [8]. This purification step operates at 40-50°C for 2-4 hours, achieving yields of 90-95% through selective precipitation. The final recrystallization process produces sulisobenzone with pharmaceutical-grade purity exceeding 98.5% [9].
Contemporary industrial practice has evolved toward cleaner synthesis methodologies that address environmental concerns while maintaining production efficiency. These approaches focus on solvent optimization and improved process control to minimize waste generation and enhance product quality.
Chlorosulfonic acid represents a more reactive sulfonating agent compared to sulfuric acid, offering advantages in reaction rate and conversion efficiency [10] [11]. The optimization of solvent systems for chlorosulfonic acid reactions has yielded significant improvements in both selectivity and environmental impact.
Neat chlorosulfonic acid reactions operate at 0-25°C, achieving conversion rates of 95-98% with minimal reaction times of 2-4 hours [12] [13]. However, this approach generates hydrogen chloride as a byproduct, requiring specialized handling and neutralization systems. The reaction selectivity ranges from 75-80%, necessitating additional purification steps.
Dichloromethane as a solvent system provides improved selectivity (85-90%) while maintaining good conversion rates (85-90%) at moderate temperatures of 20-40°C [11] [14]. This system offers easier product isolation and reduced corrosion concerns compared to neat chlorosulfonic acid. The solvent recovery requirement represents an additional process consideration but enables recycling and waste minimization.
Ionic liquid systems, particularly [bmim][NTf₂], demonstrate exceptional selectivity (88-92%) with conversion rates of 90-95% [11]. These systems operate across a broad temperature range (20-80°C) and offer recyclability advantages. The higher cost and limited commercial availability currently restrict widespread industrial adoption.
The highly exothermic nature of sulfonation reactions demands sophisticated temperature control systems to maintain product quality and process safety [7] [15]. Advanced heat management strategies have been developed to optimize reaction conditions while preventing thermal degradation.
Microreactor technology represents a significant advancement in temperature control for sulfonation processes [7]. These systems achieve rapid heat transfer rates through high surface-area-to-volume ratios, enabling reaction times as short as 4-15 minutes while maintaining temperatures between 40-60°C. The technology demonstrates improved safety profiles and reduced byproduct formation compared to conventional batch reactors.
Semi-batch reactor configurations with split heating and cooling capabilities provide industrial-scale temperature control [15]. These systems employ separate hot and cold heat transfer fluid streams that can be proportionally mixed to achieve precise temperature control throughout the reaction cycle. This approach accommodates the initial heating requirements for reaction initiation and subsequent cooling needs for exothermic heat removal.
Industrial sulfonation processes generate various byproducts that require systematic purification strategies to achieve pharmaceutical-grade product quality. Understanding the formation mechanisms and implementing appropriate purification methodologies represents a critical aspect of industrial production.
Sulfone formation constitutes the primary byproduct concern in sulfonation processes, typically representing 1-3% of the total product mixture [10] [16]. These compounds form through over-sulfonation at elevated temperatures exceeding 120°C, particularly when using highly reactive sulfonating agents. The formation mechanism involves the reaction of sulfonic anhydrides with unreacted substrate material [17].
Polysulfonic acid derivatives result from multiple sulfonation events on the benzophenone ring system, contributing 2-5% of typical byproduct mixtures [10]. These compounds form when excess sulfonating agent is present or when reaction times exceed optimal parameters. Prevention strategies include maintaining stoichiometric reagent ratios and precise reaction time control.
Unreacted benzophenone-3 precursor may persist in concentrations of 5-10% when reaction conditions are suboptimal [18]. Incomplete conversion typically results from insufficient reaction time, inadequate temperature control, or catalyst deactivation. Optimal reaction time determination and continuous monitoring prevent this inefficiency.
Recrystallization techniques represent the primary purification method for sulfone removal, utilizing selective solubility differences between sulisobenzone and sulfone byproducts [1]. Multiple recrystallization cycles from aqueous hydrochloric acid solutions achieve sulfone concentrations below 0.1% in the final product.
Chromatographic separation methods provide high-resolution purification for pharmaceutical-grade applications [19]. High-performance liquid chromatography with appropriate stationary phases enables separation of closely related sulfonation products. Industrial-scale chromatography systems utilize continuous countercurrent processes to achieve economic viability.
Selective precipitation strategies exploit pH-dependent solubility characteristics of polysulfonic acid byproducts [20]. Controlled pH adjustment enables selective removal of multiply sulfonated species while retaining the desired monosulfonic acid product. This approach achieves purification efficiencies exceeding 95% with minimal product loss.
Modern industrial processes integrate byproduct recycling strategies to minimize waste generation and improve overall process economics [21] [22]. Sulfone byproducts can be subjected to controlled desulfonation reactions to regenerate benzophenone-3 precursor material for recycle to the primary sulfonation step.
Solvent recovery systems enable recycling of organic solvents used in extraction and purification operations [11]. Distillation-based recovery achieves solvent purities exceeding 99%, enabling direct recycle without quality degradation. This approach reduces both raw material costs and environmental impact.
Heat integration systems capture exothermic heat from sulfonation reactions for use in downstream purification processes requiring thermal energy [23]. This integration improves overall process energy efficiency while reducing cooling requirements for the primary reaction.
Corrosive;Irritant